1,3-Dibromo-5-cyclopropoxybenzene
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Overview
Description
1,3-Dibromo-5-cyclopropoxybenzene: is an organic compound with the molecular formula C9H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a cyclopropoxy group is attached at the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1,3-dibromobenzene, followed by a nucleophilic substitution reaction to introduce the cyclopropoxy group .
Industrial Production Methods
Industrial production of 1,3-dibromo-5-cyclopropoxybenzene typically involves large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-cyclopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding cyclopropoxybenzene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Cyclopropoxybenzene derivatives with various functional groups.
Oxidation: Brominated phenols or quinones.
Reduction: Cyclopropoxybenzene derivatives with reduced bromine content.
Scientific Research Applications
1,3-Dibromo-5-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-cyclopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyclopropoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromobenzene: A simpler analog without the cyclopropoxy group.
1,3-Dibromo-5,5-dimethylhydantoin: Another brominated compound with different functional groups and applications
Uniqueness
1,3-Dibromo-5-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties.
Biological Activity
1,3-Dibromo-5-cyclopropoxybenzene (CAS No. 1235566-39-8) is an organic compound with significant interest in both chemical synthesis and biological research. Its unique structure, characterized by two bromine atoms and a cyclopropoxy group attached to a benzene ring, provides it with distinct chemical properties that may influence its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has the molecular formula C9H8Br2O and a molecular weight of 292 g/mol. The presence of bromine atoms allows for various substitution reactions, while the cyclopropoxy group can affect the compound's reactivity and interactions with biological targets.
Property | Value |
---|---|
CAS No. | 1235566-39-8 |
Molecular Formula | C9H8Br2O |
Molecular Weight | 292 g/mol |
Purity | 95% |
The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The bromine atoms can act as leaving groups in nucleophilic substitution reactions, while the cyclopropoxy group may influence binding affinity and specificity towards enzymes or receptors.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by interacting with their active sites or allosteric sites.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.
Biological Applications
This compound has been explored for several potential applications in medicinal chemistry and drug development:
1. Drug Discovery : The compound serves as a precursor in the synthesis of bioactive molecules that may have therapeutic effects against various diseases.
2. Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.
3. Cancer Research : Its structural features may allow it to interact with cancer-related pathways, potentially leading to the development of novel anticancer agents.
Study on Antimicrobial Properties
A study investigated the antimicrobial activity of several brominated compounds, including this compound. The results indicated that this compound showed moderate inhibition against specific bacterial strains, suggesting its potential use in developing antimicrobial agents .
Investigation into Enzyme Inhibition
Research focused on the inhibition of dehydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Compounds similar to this compound were found to inhibit DHODH effectively, providing insights into its potential therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
1,3-Dibromo-5-methoxybenzene | Methoxy group instead of cyclopropoxy | Moderate enzyme inhibition |
1,3-Dibromo-5-chlorobenzene | Chlorine atom instead of cyclopropoxy | Limited biological activity |
1,3-Dibromo-5-fluorobenzene | Fluorine atom instead of cyclopropoxy | Varies based on fluorine's effects |
Properties
Molecular Formula |
C9H8Br2O |
---|---|
Molecular Weight |
291.97 g/mol |
IUPAC Name |
1,3-dibromo-5-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H8Br2O/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2 |
InChI Key |
UQXCWJRIRDBDIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
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